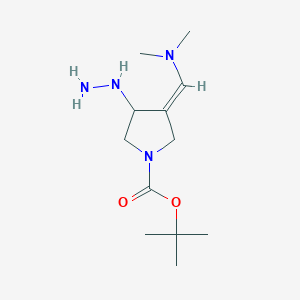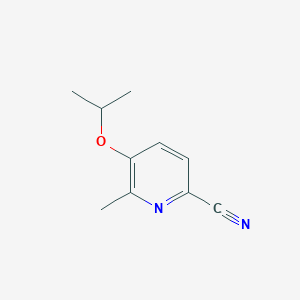![molecular formula C16H15NO5 B11772163 1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol](/img/structure/B11772163.png)
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol is a complex organic compound characterized by its unique molecular structure, which includes a nitro group, a dihydrobenzo dioxin ring, and a phenylethanol moiety
Preparation Methods
The synthesis of 1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of phenolic hydroxyl groups, followed by nitration to introduce the nitro group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis with optimized reaction conditions to minimize side reactions and maximize efficiency .
Chemical Reactions Analysis
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its reactivity, often participating in redox reactions that can modulate biological pathways. The compound’s structure allows it to bind to specific sites on target molecules, influencing their activity and leading to various biological effects .
Comparison with Similar Compounds
1-(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethanol can be compared with other similar compounds, such as:
2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: This compound lacks the nitro group, resulting in different reactivity and applications.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanone: This compound has a ketone group instead of the phenylethanol moiety, leading to distinct chemical properties.
Properties
Molecular Formula |
C16H15NO5 |
|---|---|
Molecular Weight |
301.29 g/mol |
IUPAC Name |
1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-2-phenylethanol |
InChI |
InChI=1S/C16H15NO5/c18-14(8-11-4-2-1-3-5-11)12-9-15-16(22-7-6-21-15)10-13(12)17(19)20/h1-5,9-10,14,18H,6-8H2 |
InChI Key |
IJUXSMYKDXTXRP-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])C(CC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



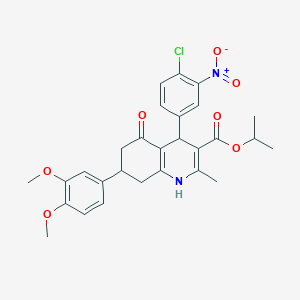
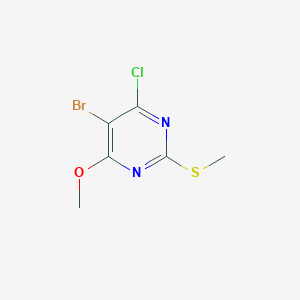
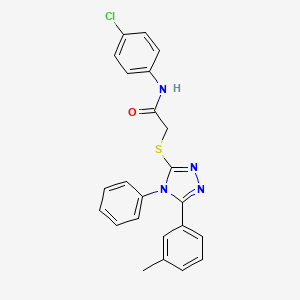
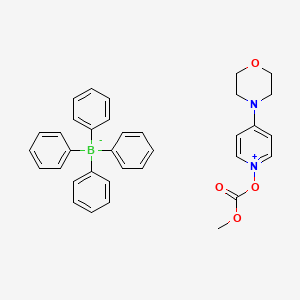
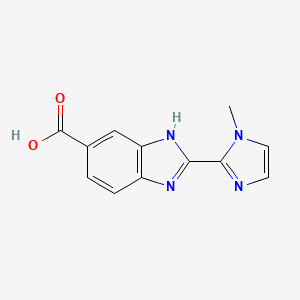
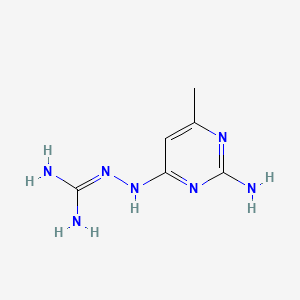
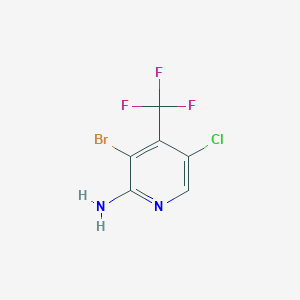
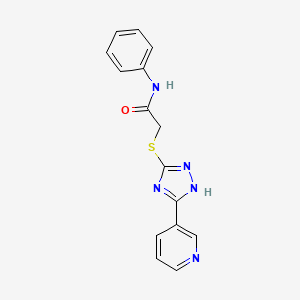
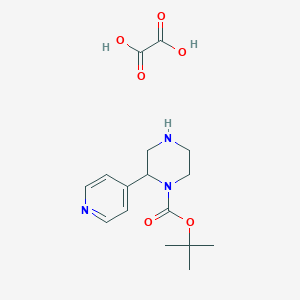

![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one hydrochloride](/img/structure/B11772147.png)
